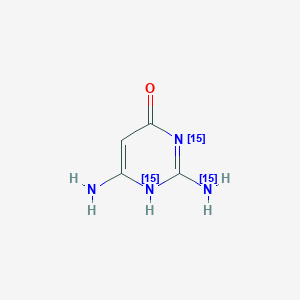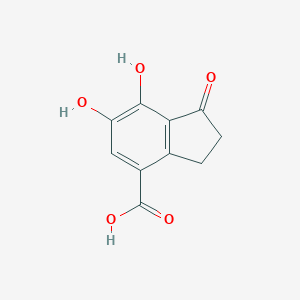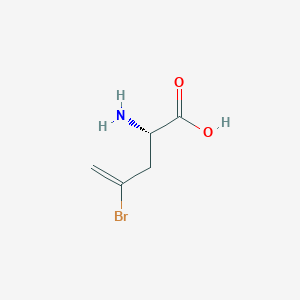
Bis(4-chlorooctafluorobutyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 g/mol . It is characterized by the presence of two 4-chlorooctafluorobutyl groups connected by an ether linkage. This compound is known for its high stability and resistance to chemical reactions, making it useful in various industrial and research applications.
Méthodes De Préparation
The synthesis of Bis(4-chlorooctafluorobutyl)ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of concentrated sulfuric acid . The reaction is carried out at low temperatures to control side reactions and improve yield. The process involves the following steps:
- Preparation of a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid at low temperature.
- Dripping the prepared mixed solution into a solvent while controlling the temperature.
- Distillation to remove unreacted tetrahydrofuran and byproducts.
- Cooling to room temperature, adding water, and separating the organic layer.
- Washing the organic phase with sodium bicarbonate and saturated salt solution.
- Drying and evaporating the solvent, followed by distillation under reduced pressure to obtain the final product .
Analyse Des Réactions Chimiques
Bis(4-chlorooctafluorobutyl)ether is relatively inert due to the presence of multiple fluorine atoms, which provide high stability. it can undergo certain chemical reactions under specific conditions:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ether linkage can be susceptible to oxidation and reduction reactions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(4-chlorooctafluorobutyl)ether has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound’s stability makes it useful in biological studies where inert solvents are required.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require stable and inert solvents.
Industry: The compound is used in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and stability
Mécanisme D'action
The mechanism of action of Bis(4-chlorooctafluorobutyl)ether is primarily related to its chemical stability and inertness. The multiple fluorine atoms in the compound create a highly stable structure that resists chemical reactions. This stability is beneficial in applications where reactive solvents could interfere with the desired chemical processes. The molecular targets and pathways involved are typically those that require non-reactive environments, such as certain organic synthesis reactions and biological studies .
Comparaison Avec Des Composés Similaires
Bis(4-chlorooctafluorobutyl)ether can be compared with other similar compounds, such as:
Bis(4-chlorobutyl)ether: This compound has a similar structure but lacks the fluorine atoms, making it less stable and more reactive.
Bis(4-fluorobutyl)ether: This compound contains fewer fluorine atoms, resulting in lower stability compared to this compound.
Bis(4-chlorooctafluoropropyl)ether: This compound has a shorter carbon chain, which may affect its physical properties and reactivity.
The uniqueness of this compound lies in its high stability and resistance to chemical reactions, which is primarily due to the presence of multiple fluorine atoms. This makes it particularly useful in applications that require inert and stable solvents.
Propriétés
IUPAC Name |
1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVLUGHTWKNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2F16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372246 |
Source


|
| Record name | Bis(4-chlorooctafluorobutyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149697-40-5 |
Source


|
| Record name | Bis(4-chlorooctafluorobutyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149697-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)




![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

